Cas no 96084-37-6 (3-(aminomethyl)-4-methylbenzoic acid)

3-(aminomethyl)-4-methylbenzoic acid structure
96084-37-6 structure
Product Name:3-(aminomethyl)-4-methylbenzoic acid
CAS No:96084-37-6
MF:C9H11NO2
MW:165.189142465591
CID:6579849
PubChem ID:63795138
Update Time:2025-07-23

3-(aminomethyl)-4-methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(aminomethyl)-4-methylbenzoic acid
    • Benzoic acid, 3-(aminomethyl)-4-methyl-
    • AKOS013107049
    • 96084-37-6
    • CS-0345248
    • EN300-189534
    • SCHEMBL20045101
    • 3-(aminomethyl)-4-methylbenzoicacid
    • Inchi: 1S/C9H11NO2/c1-6-2-3-7(9(11)12)4-8(6)5-10/h2-4H,5,10H2,1H3,(H,11,12)
    • InChI Key: YKXBMAPPAMMNSY-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC=C(C)C(CN)=C1

Computed Properties

  • Exact Mass: 165.078978594g/mol
  • Monoisotopic Mass: 165.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.6
  • Topological Polar Surface Area: 63.3Ų

Experimental Properties

  • Density: 1.195±0.06 g/cm3(Predicted)
  • Boiling Point: 354.7±30.0 °C(Predicted)
  • pka: 3.87±0.10(Predicted)

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Additional information on 3-(aminomethyl)-4-methylbenzoic acid

Introduction to 3-(aminomethyl)-4-methylbenzoic acid (CAS No. 96084-37-6)

3-(aminomethyl)-4-methylbenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 96084-37-6, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a benzoic acid core with an aminomethyl substituent at the 3-position and a methyl group at the 4-position, has garnered attention due to its versatile structural properties and potential biological activities. The presence of both an amine and a carboxylic acid functionality makes it a valuable intermediate in the synthesis of various pharmacologically relevant molecules.

The compound’s structure, characterized by a rigid aromatic ring system interconnected with functional groups, positions it as a promising candidate for further exploration in drug discovery. Specifically, the aminomethyl moiety introduces reactivity that can be exploited in the formation of amide or urea bonds, which are common in many bioactive molecules. This feature is particularly intriguing for medicinal chemists seeking to develop novel therapeutic agents targeting neurological disorders, inflammatory conditions, and metabolic diseases.

Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of how 3-(aminomethyl)-4-methylbenzoic acid interacts with biological targets. Studies have demonstrated that the compound can exhibit binding affinities with enzymes and receptors involved in critical metabolic pathways. For instance, preliminary computational studies suggest that this molecule may interact with enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are central to inflammatory responses. Such interactions could potentially lead to the development of new anti-inflammatory drugs with improved efficacy and reduced side effects compared to existing therapies.

The 4-methyl substituent on the benzoic acid ring also contributes to the compound’s unique chemical profile. This methyl group can influence electronic properties, solubility, and metabolic stability, making it an important factor in drug design. By modulating this substituent, chemists can fine-tune the pharmacokinetic properties of derivatives derived from 3-(aminomethyl)-4-methylbenzoic acid, ensuring better absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

In vitro studies have begun to uncover the potential biological activities of 3-(aminomethyl)-4-methylbenzoic acid. Initial experiments indicate that this compound may possess antioxidant properties due to its ability to scavenge reactive oxygen species (ROS). This is particularly relevant in contexts where oxidative stress plays a significant role in disease progression, such as neurodegenerative disorders like Alzheimer’s disease or Parkinson’s disease. Furthermore, the compound’s interaction with cellular pathways involved in apoptosis and cell proliferation suggests its potential utility in oncology research.

The synthesis of 3-(aminomethyl)-4-methylbenzoic acid presents an interesting challenge for organic chemists. Traditional synthetic routes often involve multi-step processes that require careful control of reaction conditions to ensure high yield and purity. However, recent innovations in green chemistry have led to more sustainable methods for producing this compound. For example, catalytic hydrogenation techniques have been explored as a means to introduce the aminomethyl group efficiently while minimizing waste generation. These advancements align with global efforts to promote environmentally friendly chemical synthesis.

Another area of interest is the development of derivatives of 3-(aminomethyl)-4-methylbenzoic acid that exhibit enhanced bioavailability or targeted delivery systems. Researchers are exploring prodrug strategies where this compound serves as a precursor that releases active pharmaceutical ingredients (APIs) within specific biological compartments. Such approaches could improve therapeutic outcomes by ensuring that drugs reach their intended targets in higher concentrations while reducing systemic exposure.

The role of 3-(aminomethyl)-4-methylbenzoic acid in material science is also emerging as an important field of study. Its structural motifs make it a suitable candidate for designing novel polymers or coatings with specific functional properties. For instance, polymers incorporating this moiety could exhibit enhanced biodegradability or mechanical strength, making them valuable for applications in biomedical devices or sustainable packaging materials.

Future research directions for 3-(aminomethyl)-4-methylbenzoic acid include exploring its role in drug repurposing initiatives. By re-evaluating existing literature on related compounds, scientists may uncover new therapeutic applications for this molecule or its derivatives. Additionally, interdisciplinary collaborations between chemists, biologists, and pharmacologists will be crucial in translating laboratory findings into clinical applications.

In conclusion,3-(aminomethyl)-4-methylbenzoic acid (CAS No. 96084-37-6) represents a fascinating molecule with broad potential across multiple scientific disciplines. Its unique structural features and demonstrated biological relevance make it an attractive scaffold for drug discovery efforts aimed at addressing unmet medical needs. As research continues to evolve,this compound is poised to play an increasingly significant role in advancing both fundamental science and applied therapeutics.

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